An In-depth Technical Guide to 2-Chloro-4-isocyanato-1-methoxybenzene
An In-depth Technical Guide to 2-Chloro-4-isocyanato-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-isocyanato-1-methoxybenzene, a substituted aromatic isocyanate of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes the known properties with established principles of isocyanate chemistry and the well-documented influence of chloro and methoxy substituents on molecular behavior. The content herein is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, safety protocols, and the strategic application of this molecule in the synthesis of novel compounds.
Introduction: The Strategic Value of Substituted Aryl Isocyanates
Aryl isocyanates are a pivotal class of reagents in organic synthesis, renowned for their high reactivity towards a plethora of nucleophiles. This reactivity profile makes them indispensable building blocks for the construction of a wide array of functional groups, including ureas, carbamates, and amides. In the realm of drug discovery, the strategic incorporation of specific substituents onto the aromatic ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity.
The subject of this guide, 2-Chloro-4-isocyanato-1-methoxybenzene, presents an intriguing combination of functionalities. The isocyanate group serves as a reactive handle for derivatization, while the chloro and methoxy substituents are known to modulate electronic and steric properties, which can be leveraged to fine-tune the characteristics of resultant molecules.[1][2] This guide will delve into the known and inferred properties of this compound, its potential synthetic utility, and the critical safety considerations for its handling.
Physicochemical and Structural Properties
While comprehensive, peer-reviewed data for 2-Chloro-4-isocyanato-1-methoxybenzene is scarce, some fundamental properties have been reported by chemical suppliers. It is crucial to note that these should be considered as reference values and may require experimental verification.
| Property | Value | Source |
| CAS Number | 28395-76-8 | [3][4] |
| Molecular Formula | C₈H₆ClNO₂ | [3][4] |
| Molecular Weight | 183.59 g/mol | [3] |
| Melting Point | 30-33 °C | [3][5] |
| Boiling Point | 271.7 °C at 760 mmHg | [3] |
| Density | 1.22 g/cm³ | [3] |
| Flash Point | 230 °F (110 °C) | [3] |
| Synonyms | 3-Chloro-4-methoxyphenyl isocyanate | [3] |
Structural Elucidation:
The structure of 2-Chloro-4-isocyanato-1-methoxybenzene is characterized by a benzene ring substituted with a chloro group at position 2, an isocyanato group at position 4, and a methoxy group at position 1.
Caption: Chemical structure of 2-Chloro-4-isocyanato-1-methoxybenzene.
-
IR Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹.
-
¹H NMR Spectroscopy: Signals corresponding to the aromatic protons and the methoxy group protons would be observed. The splitting patterns of the aromatic protons would be influenced by the substitution pattern.
-
¹³C NMR Spectroscopy: Resonances for the aromatic carbons, the methoxy carbon, and the highly deshielded carbon of the isocyanate group would be present.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight, along with characteristic fragmentation patterns.
Synthesis and Reactivity
General Synthetic Approaches
While a specific, detailed synthesis protocol for 2-Chloro-4-isocyanato-1-methoxybenzene is not published, aryl isocyanates are typically synthesized from the corresponding aniline. A common laboratory and industrial method involves the reaction of the aniline with phosgene or a phosgene equivalent, such as triphosgene.[6]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2-Chloro-4-isocyanato-1-methoxybenzene.
Illustrative Experimental Protocol (General):
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline. The final product can be purified by distillation or crystallization, and its identity and purity confirmed by spectroscopic methods (IR, NMR) and melting point analysis.
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3-chloro-4-methoxyaniline in an inert, dry solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases.
-
Phosgenation: A solution of phosgene or triphosgene in the same solvent is added dropwise to the aniline solution at a controlled temperature (often starting at low temperatures and gradually warming). A non-nucleophilic base (e.g., triethylamine) may be added to neutralize the HCl generated.
-
Reaction Monitoring: The reaction is monitored until the starting material is consumed.
-
Workup and Purification: The reaction mixture is filtered to remove any precipitated salts. The solvent is removed under reduced pressure, and the crude isocyanate is purified, typically by vacuum distillation.
Reactivity Profile
The isocyanate group is a highly electrophilic functionality, making it susceptible to nucleophilic attack. The reactivity of 2-Chloro-4-isocyanato-1-methoxybenzene is dominated by this group.
General Reaction Scheme with Nucleophiles:
Caption: General reaction of an aryl isocyanate with a nucleophile.
-
Reaction with Alcohols: Forms carbamates. This reaction is often catalyzed by tertiary amines or organotin compounds.[7]
-
Reaction with Amines: Forms ureas. This reaction is typically very rapid and exothermic.[8]
-
Reaction with Water: Initially forms a carbamic acid, which is unstable and decarboxylates to yield an amine. This amine can then react with another molecule of isocyanate to form a disubstituted urea. This sensitivity to moisture necessitates handling under anhydrous conditions.[9]
-
Reaction with Thiols: Forms thiocarbamates.[10]
The electronic properties of the chloro and methoxy substituents will influence the reactivity of the isocyanate group. The methoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the isocyanate carbon. Conversely, the chloro group is an electron-withdrawing group, which will increase the electrophilicity. The overall effect will be a balance of these electronic influences.
Role in Drug Discovery and Development
While there are no specific examples of 2-Chloro-4-isocyanato-1-methoxybenzene in approved drugs, its structural motifs are highly relevant in medicinal chemistry.
-
Urea and Carbamate Linkers: The ability to form stable urea and carbamate linkages is widely exploited in drug design to connect different pharmacophoric elements.
-
Influence of Chloro and Methoxy Groups:
-
Chloro Group: The introduction of a chlorine atom can enhance metabolic stability by blocking sites of oxidation. It can also increase lipophilicity, which may improve membrane permeability. In some cases, the "magic chloro" effect has been observed, where a chlorine substitution leads to a dramatic increase in potency.[2]
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule. It is also a common feature in many natural products and approved drugs, where it can improve physicochemical properties and target binding.[1][11]
-
Safety, Handling, and Storage
Isocyanates as a class of compounds are hazardous and require strict safety protocols for handling.[12][13] Although a specific Safety Data Sheet (SDS) for 2-Chloro-4-isocyanato-1-methoxybenzene is not widely available, the hazards associated with other aryl isocyanates should be assumed.
General Safety Precautions:
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15] For operations that may generate aerosols or vapors, respiratory protection is essential.[12]
-
Handling: Avoid contact with skin and eyes. Prevent inhalation of vapors. This compound is moisture-sensitive; handle under inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.[4]
-
Spill and Waste Disposal: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.
Hazard Identification (Based on general isocyanate properties):
-
Inhalation: May cause respiratory irritation and sensitization, potentially leading to asthma-like symptoms.
-
Skin Contact: May cause skin irritation and allergic reactions.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: Harmful if swallowed.
Conclusion
2-Chloro-4-isocyanato-1-methoxybenzene is a valuable, albeit under-characterized, reagent for organic synthesis and potential applications in drug discovery. Its utility stems from the reactive isocyanate handle, which allows for the straightforward introduction of urea and carbamate functionalities. The presence of both a chloro and a methoxy group on the aromatic ring provides opportunities for fine-tuning the properties of derivative compounds. Researchers utilizing this compound must proceed with a thorough understanding of the general reactivity and hazards of aryl isocyanates, as detailed in this guide, and should perform their own risk assessments and experimental verifications of its properties.
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Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]
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California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
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DOD Technologies. (2021, August 26). The Risks of Isocyanates and Staying Safe. Retrieved from [Link]
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Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Chloro-4-methoxyphenyl isocyanate. Retrieved from [Link]
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Alizadeh, A., & Esmaelli, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(52), 38047-38072. [Link]
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Various Authors. (2025, August 7). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. Retrieved from [Link]
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de Arriba, Á. L., & Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(23), 7865. [Link]
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Coles, M. P., & Whitby, R. J. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 48(43), 8031-8034. [Link]
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Various Authors. (n.d.). The role of the methoxy group in approved drugs. ResearchGate. Retrieved from [Link]
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Bailey, M. E., Kirss, V., & Spaunburgh, R. G. (1956). Reactivity of Organic Isocyanates. Industrial & Engineering Chemistry, 48(4), 794-797. [Link]
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Ishihara, Y., & Baran, P. S. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5319-5332. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylphenyl isocyanate. PubChem. Retrieved from [Link]
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Baker, J. W., & Holdsworth, J. B. (1947). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols. Journal of the Chemical Society (Resumed), 713-726. [Link]
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Wu, R., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50), 9419-9433. [Link]
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Various Authors. (n.d.). Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Angewandte Chemie International Edition. Retrieved from [Link]
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Various Authors. (n.d.). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. ResearchGate. Retrieved from [Link]
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Various Authors. (n.d.). Various reactions of Isocyanates. ResearchGate. Retrieved from [Link]
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PubChemLite. (n.d.). 3-chloro-4-methylphenyl isocyanate (C8H6ClNO). Retrieved from [Link]
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